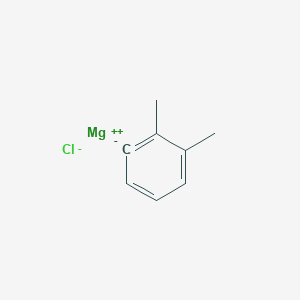
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one is an organic compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex chemical structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one typically involves the bromination of benzothiadiazole derivatives. One common method involves the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine, resulting in the selective formation of the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzothiadiazole derivatives, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one has several scientific research applications:
Optoelectronics: Used as a building block for the synthesis of photoluminescent materials and organic light-emitting diodes (OLEDs).
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy due to its photophysical properties.
Coordination Chemistry: Acts as a ligand in the formation of coordination compounds with transition metals, which have applications in catalysis and material science.
作用机制
The mechanism of action of 1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound exhibits unique photophysical properties, such as fluorescence, which can be tuned by functionalization or coordination with metal ions.
Enzyme Inhibition:
相似化合物的比较
Similar Compounds
1-(2,1,3-Benzothiadiazol-4-yl)ethanone: A similar compound with a different substituent, which also exhibits photophysical properties.
N-(2,1,3-Benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Known for its potential anticancer properties and applications in optoelectronics.
Uniqueness
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one is unique due to its bromine substituent, which allows for further functionalization and derivatization. This makes it a versatile compound for various scientific applications, including the synthesis of new materials and coordination compounds .
属性
CAS 编号 |
499771-04-9 |
|---|---|
分子式 |
C8H5BrN2OS |
分子量 |
257.11 g/mol |
IUPAC 名称 |
1-(2,1,3-benzothiadiazol-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C8H5BrN2OS/c9-4-7(12)5-2-1-3-6-8(5)11-13-10-6/h1-3H,4H2 |
InChI 键 |
OIYFSQCQCYMJMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NSN=C2C(=C1)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


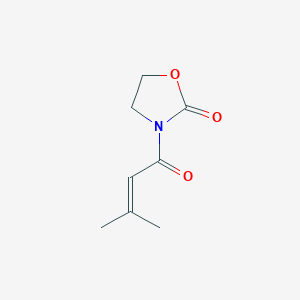
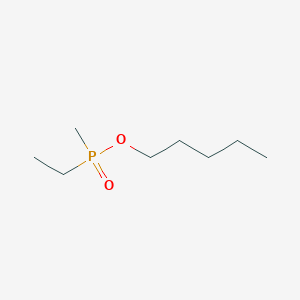
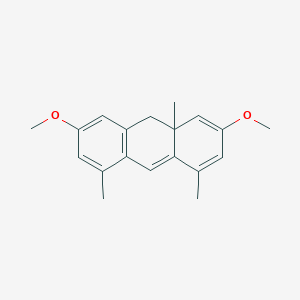
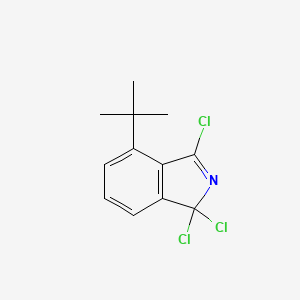
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)


![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)
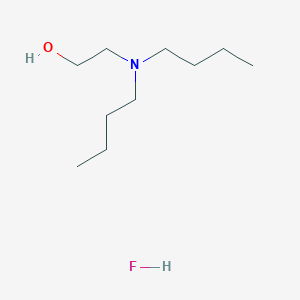
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
